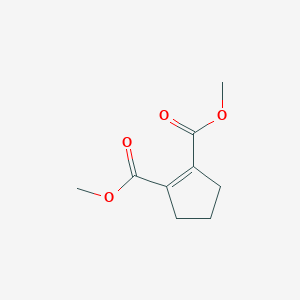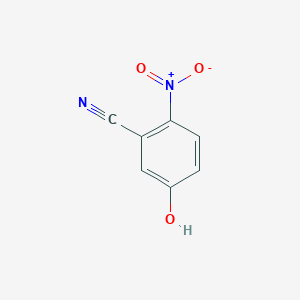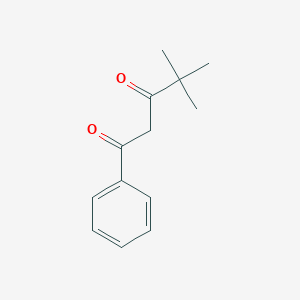
4,4-Dimetil-1-fenilpentano-1,3-diona
Descripción general
Descripción
“4,4-Dimethyl-1-phenylpentane-1,3-dione” is a chemical compound with the formula C13H16O2 . It is a clear colorless liquid or viscous liquid . This compound is a dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-1-phenylpentane-1,3-dione” is represented by the formula C13H16O2 . The InChI code for this compound is 1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 .
Physical And Chemical Properties Analysis
“4,4-Dimethyl-1-phenylpentane-1,3-dione” has a molecular weight of 204.27 . It appears as a clear colorless liquid or viscous liquid . The refractive index of this compound is 1.5590-1.5620 @ 20°C .
Aplicaciones Científicas De Investigación
Química Medicinal
4,4-Dimetil-1-fenilpentano-1,3-diona: se explora en química medicinal por su potencial como bloque de construcción en el diseño de fármacos. Sus grupos funcionales cetona pueden sufrir varias reacciones químicas, lo que lo convierte en un precursor versátil para la síntesis de una amplia gama de compuestos farmacológicamente activos. Por ejemplo, se puede utilizar para crear análogos de fármacos existentes para mejorar su eficacia o reducir los efectos secundarios .
Ciencia de Materiales
En la ciencia de materiales, la capacidad de este compuesto para formar complejos estables con metales se puede utilizar en la creación de nuevos materiales. Estos materiales podrían tener aplicaciones en electrónica, como semiconductores o como parte de sistemas catalíticos que podrían utilizarse en procesos químicos industriales .
Ciencia Ambiental
Los investigadores están investigando el uso de This compound en la ciencia ambiental, particularmente en la síntesis de productos químicos que pueden descomponer los contaminantes. Su potencial para formar polímeros biodegradables también podría ser significativo para reducir el desperdicio de plástico .
Química Analítica
Este compuesto es valioso en química analítica, donde puede servir como estándar o reactivo en análisis cromatográfico y espectrometría. Su forma clara e incolora y su estado líquido estable a temperatura ambiente lo hacen ideal para mediciones y calibraciones precisas .
Síntesis Orgánica
This compound: es un intermedio clave en la síntesis orgánica. Se puede utilizar para sintetizar una variedad de moléculas orgánicas complejas, incluidos productos naturales y posibles nuevos materiales con propiedades únicas .
Farmacología
En farmacología, las propiedades del compuesto se están estudiando para el metabolismo de fármacos y la farmacocinética. Se podría utilizar para comprender cómo se metabolizan los fármacos en el cuerpo y para desarrollar mejores sistemas de administración de medicamentos .
Propiedades
IUPAC Name |
4,4-dimethyl-1-phenylpentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORVLKADAZQYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343478 | |
| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13988-67-5 | |
| Record name | 4,4-Dimethyl-1-phenyl-1,3-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13988-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-dimethyl-1-phenylpentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,4-Dimethyl-1-phenylpentane-1,3-dione utilized in the synthesis of 2-(tert-butyl)-4-phenyloxetane?
A1: 4,4-Dimethyl-1-phenylpentane-1,3-dione serves as the crucial starting point for synthesizing the geometric isomers of 2-(tert-butyl)-4-phenyloxetane. [] The synthesis involves a two-step process:
- Cyclization: These diols undergo stereospecific cyclization to yield the respective cis and trans isomers of 2-(tert-butyl)-4-phenyloxetane. [] This reaction sequence highlights the versatility of 4,4-Dimethyl-1-phenylpentane-1,3-dione as a precursor in organic synthesis.
Q2: What spectroscopic techniques were employed to characterize the synthesized 2-(tert-butyl)-4-phenyloxetane isomers?
A2: Following separation by column chromatography, the newly synthesized 2-(tert-butyl)-4-phenyloxetane isomers were comprehensively characterized using various spectroscopic techniques. [] While the specific techniques are not named in the abstract, researchers likely employed methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structures and purity of the synthesized oxetane isomers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

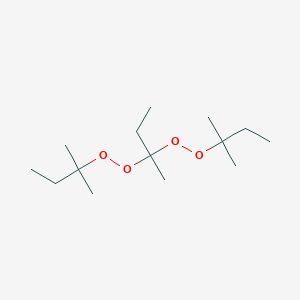



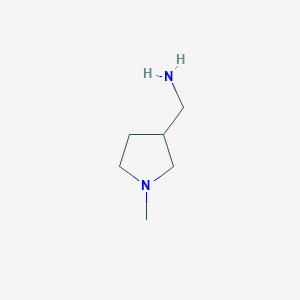
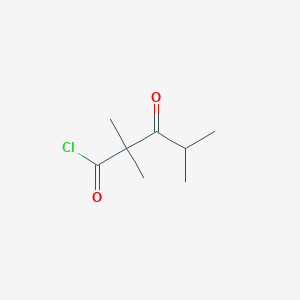

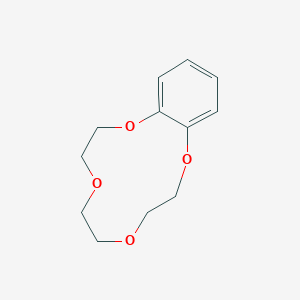

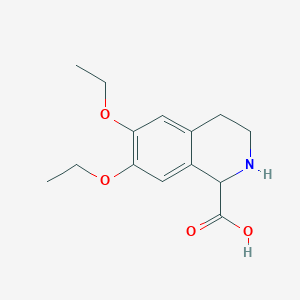
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
